

Application Notes: UPLC-HRMS Protocol for Panasenoside Analysis

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Compound of Interest

Compound Name: *Panasenoside*

Cat. No.: *B150438*

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This document provides a detailed protocol for the analysis of **panasenosides** (ginsenosides) using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). This method is designed for the accurate identification and quantification of various **panasenosides** in complex matrices, such as extracts from *Panax* species.

Introduction

Panasenosides, the major bioactive constituents of ginseng, exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular protective effects.^{[1][2]} Accurate and sensitive analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies. UPLC-HRMS offers superior separation efficiency, sensitivity, and mass accuracy compared to conventional HPLC methods, making it the ideal technique for analyzing these structurally similar saponins.^{[3][4]} This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of **panasenosides**.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for dried plant material, such as powdered *Panax notoginseng* or *Panax ginseng* roots.

Materials:

- Dried, powdered plant material
- 70% Methanol (HPLC grade)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.2 µm PTFE syringe filters
- Autosampler vials

Procedure:

- Accurately weigh approximately 0.2 g of the powdered plant material into a centrifuge tube.
- Add 8.0 mL of 70% aqueous methanol to the tube.[\[5\]](#)
- Vortex the sample for 1 minute to ensure thorough mixing.
- Perform ultrasonic extraction for 60 minutes at room temperature.[\[5\]](#)
- Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.
- Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[\[5\]](#)
- The sample is now ready for UPLC-HRMS analysis.

UPLC-HRMS Analysis

Instrumentation:

- Waters ACQUITY UPLC System or equivalent

- Thermo Fisher Q-Orbitrap HRMS, Waters Q-TOF Premier, or equivalent high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter	Value
Column	Waters ACQUITY HSS T3 (100 mm x 2.1 mm, 1.8 μ m) or HyperSil GOLD C18 (50 mm x 2.1 mm, 1.9 μ m)[3][5]
Mobile Phase A	Water with 0.1% Formic Acid[3][5]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[5]
Flow Rate	0.35 mL/min[3]
Column Temperature	30°C[3]
Autosampler Temp.	15°C[3]
Injection Volume	5 μ L[3]
Gradient Elution	See Table 1 below

Table 1: UPLC Gradient Elution Program[3]

Time (min)	% Mobile Phase B
0 - 4	23 - 30
4 - 8	30
8 - 8.5	30 - 35
8.5 - 12	35
12 - 12.5	35 - 39
12.5 - 16	39
16 - 17.5	39 - 41
17.5 - 20	41 - 80
20 - 21	80 - 95
21 - 21.5	95 - 23
21.5 - 25	23

Mass Spectrometry Parameters:

Parameter	Value
Ionization Mode	ESI Negative [3]
Scan Mode	Full MS / dd-MS2 (data-dependent acquisition) [3]
Scan Range	m/z 100 - 1500 [3]
Resolution (Full MS)	70,000 FWHM [3]
Capillary Temperature	320°C [6]
Spray Voltage	-2.5 kV [6]
Sheath Gas Flow Rate	38 arbitrary units [6]
Auxiliary Gas Flow Rate	12 arbitrary units [6]

Data Presentation

The following table summarizes the quantitative performance of the UPLC-HRMS method for the analysis of 25 ginsenosides, demonstrating the excellent sensitivity of the technique.

Table 2: Calibration Curves, Limit of Detection (LOD), and Limit of Quantification (LOQ) for 25 Ginsenosides[3]

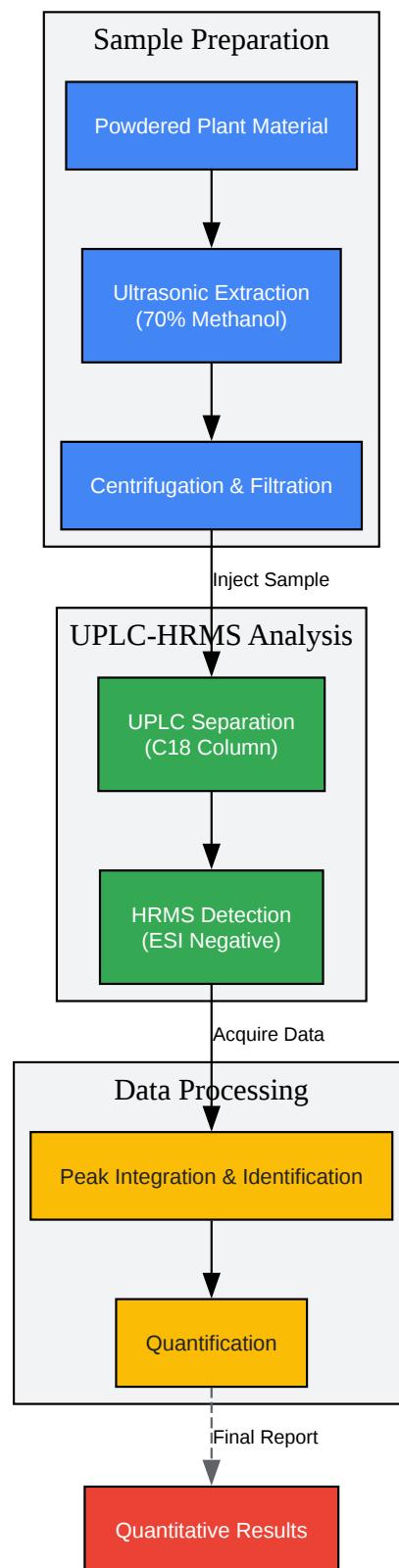
Analyte	Regression Equation	r ²	LOD (ng/mL)	LOQ (ng/mL)
Ginsenoside Rg1	y = 2E+07x + 1E+06	0.9994	0.052	0.174
Ginsenoside Re	y = 2E+07x - 2E+06	0.9993	0.058	0.194
Ginsenoside Rf	y = 2E+07x + 8E+05	0.9993	0.052	0.174
Ginsenoside Rb1	y = 3E+07x - 2E+06	0.9998	0.041	0.138
Ginsenoside Rc	y = 2E+07x - 2E+06	0.9998	0.044	0.148
Ginsenoside Rb2	y = 2E+07x - 1E+06	0.9998	0.044	0.148
Ginsenoside Rb3	y = 2E+07x - 2E+06	0.9998	0.041	0.138
Ginsenoside Rd	y = 3E+07x - 2E+06	0.9998	0.041	0.138
Ginsenoside F1	y = 1E+07x + 2E+06	0.9983	0.105	0.349
Ginsenoside F2	y = 3E+07x + 1E+06	0.9989	0.033	0.109
Ginsenoside Rh1	y = 1E+07x + 2E+06	0.9983	0.105	0.349
Ginsenoside Rh2	y = 2E+07x + 2E+06	0.9987	0.044	0.148
Ginsenoside Rg2	y = 2E+07x + 9E+05	0.9990	0.041	0.138

Ginsenoside Rg3	$y = 3E+07x + 2E+06$	0.9988	0.030	0.100
Compound K (CK)	$y = 2E+07x + 2E+06$	0.9987	0.044	0.148
Notoginsenoside Fe	$y = 2E+07x + 1E+06$	0.9992	0.047	0.156
Notoginsenoside Fd	$y = 3E+07x + 2E+06$	0.9988	0.030	0.100
Gypenoside XVII	$y = 3E+07x - 2E+06$	0.9998	0.041	0.138
Ginsenoside G75	$y = 3E+07x + 2E+06$	0.9988	0.030	0.100
Compound O (CO)	$y = 2E+07x + 1E+06$	0.9992	0.047	0.156
Compound Y (CY)	$y = 2E+07x + 2E+06$	0.9987	0.044	0.148
Compound Mx (CMx)	$y = 2E+07x + 2E+06$	0.9987	0.044	0.148
Ginsenoside Mc	$y = 2E+07x + 2E+06$	0.9987	0.044	0.148
Vina-ginsenoside R1	$y = 1E+07x - 4E+05$	0.9993	0.003	0.015
Vina-ginsenoside R2	$y = 2E+07x - 2E+05$	0.9924	0.005	0.015

Mandatory Visualization

Panasenoside Analysis Workflow

The following diagram illustrates the general workflow for the UPLC-HRMS analysis of **panasenosides**, from sample preparation to data analysis.

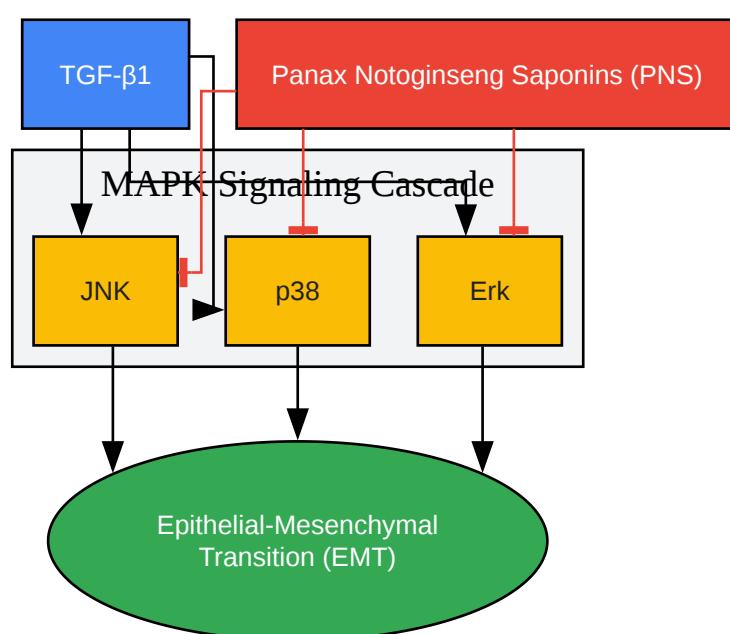


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Caption: UPLC-HRMS workflow for **panasenoside** analysis.

Signaling Pathway Modulation by Panax Notoginseng Saponins (PNS)

Panax notoginseng saponins (PNS) have been shown to exert their therapeutic effects through the modulation of various signaling pathways. The diagram below illustrates the inhibitory effect of PNS on the MAPK signaling pathway, which is involved in cellular processes like inflammation and fibrosis.^{[7][8]}



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Caption: PNS inhibits the MAPK signaling pathway.

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